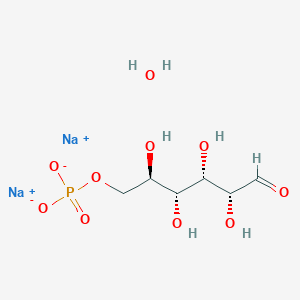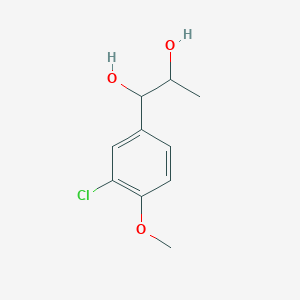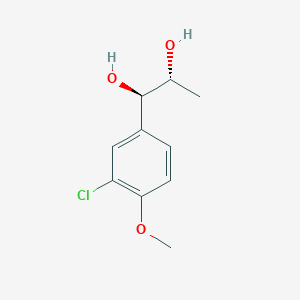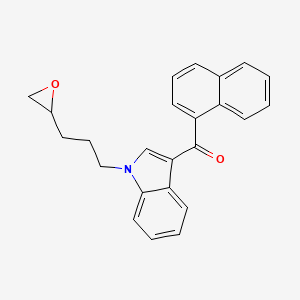
(±)-JWH 018 N-(3-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-JWH 018 N-(3-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(3-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine.
Applications De Recherche Scientifique
Metabolite Detection and Identification
- Gas chromatography-mass spectrometry (GC-MS) methods have been developed for detecting 'K2' metabolites, including (±)-JWH 018 N-(3-hydroxypentyl) metabolite, in urine. These methods provide comparable results to LC-MS/MS and are crucial for confirming the use of banned substances in the United States and Europe (Emerson et al., 2013).
Pharmacokinetic Studies
- In-depth pharmacokinetic analyses of JWH-018 and its metabolites, including the N-(3-hydroxypentyl) metabolite, have been conducted. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Toennes et al., 2017).
Metabolic Pathway Investigation
- Studies have identified the primary metabolic pathways and major metabolites of JWH-018, including the N-(3-hydroxypentyl) metabolite. This information is valuable for drug metabolism research and forensic toxicology (Hutter et al., 2013).
Toxicological Impact
- Research has been conducted on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential health risks associated with these compounds (Couceiro et al., 2016).
Receptor Interaction Studies
- Investigations into how JWH-018 metabolites, including the N-(3-hydroxypentyl) variant, interact with cannabinoid receptors are essential for understanding their pharmacological effects. This research is particularly relevant for developing therapeutic interventions (Seely et al., 2012).
Propriétés
Nom du produit |
(±)-JWH 018 N-(3-hydroxypentyl) metabolite |
|---|---|
Formule moléculaire |
C24H23NO2 |
Poids moléculaire |
357.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-18(26)14-15-25-16-22(20-11-5-6-13-23(20)25)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18,26H,2,14-15H2,1H3 |
Clé InChI |
VSFMJFFDYLVSBU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCC(O)CC)C2=C1C=CC=C2)C3=CC=CC4=C3C=CC=C4 |
Synonymes |
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






